cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester
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Overview
Description
cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C14H23NO4 . It is a derivative of cyclohexene and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the following steps:
Cyclohexene Derivative Formation: The starting material, cyclohexene, undergoes a series of reactions to introduce the necessary functional groups.
Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines and subsequent substituted products.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Utilized in the study of enzyme-substrate interactions.
- Acts as a building block for the synthesis of biologically active compounds .
Medicine:
- Investigated for potential therapeutic applications.
- Used in the design and synthesis of novel drug candidates .
Industry:
- Applied in the production of fine chemicals and pharmaceuticals.
- Used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of cis-5-Boc-amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to yield the free amine, which can then interact with various biological targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which may participate in further biochemical reactions .
Comparison with Similar Compounds
- trans-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester
- cis-5-Boc-amino-cyclohex-3-enecarboxylic acid methyl ester
Uniqueness:
- The cis configuration of the compound provides distinct stereochemical properties compared to its trans isomer.
- The ethyl ester group offers different reactivity and solubility characteristics compared to the methyl ester analogs .
Properties
IUPAC Name |
ethyl (1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-12(16)10-7-6-8-11(9-10)15-13(17)19-14(2,3)4/h6,8,10-11H,5,7,9H2,1-4H3,(H,15,17)/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLPZQLLSROGLK-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=CC(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC=C[C@@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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